RAD51 Inhibitor B02

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

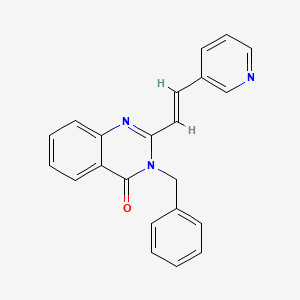

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKDQXSPTHHANP-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290541-46-6 | |

| Record name | ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of B02: A Technical Guide to the RAD51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key protein in this pathway, RAD51, facilitates the search for homology and strand invasion, making it an attractive target for anticancer therapies. The small molecule B02 has been identified as a specific inhibitor of human RAD51, demonstrating the potential to sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the mechanism of action of B02, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

B02 directly targets the human RAD51 recombinase, inhibiting its activity through a multi-faceted approach. The primary mechanism of B02 involves the disruption of the RAD51-DNA interaction. Specifically, B02 has been shown to inhibit the binding of RAD51 to single-stranded DNA (ssDNA) and interfere with the binding of double-stranded DNA (dsDNA) to the RAD51-ssDNA nucleoprotein filament.[1] This disruption prevents the formation of the active presynaptic filament, which is essential for the subsequent steps of homologous recombination, including homology search and DNA strand exchange.[2][3][4] Consequently, B02 effectively blocks HR-mediated repair of DNA DSBs.[5]

The inhibition of RAD51 by B02 leads to several downstream cellular consequences. By compromising the HR repair pathway, B02 enhances the cytotoxic effects of DNA-damaging agents such as cisplatin and doxorubicin.[3][5] This synergistic effect is based on the principle of synthetic lethality, where the inhibition of two key DNA repair pathways (in this case, HR by B02 and another pathway targeted by the chemotherapeutic agent) leads to cell death, particularly in cancer cells that are often deficient in other DNA repair mechanisms.[2][6] Furthermore, B02 has been shown to sensitize cancer cells, including triple-negative breast cancer, to PARP inhibitors, highlighting its potential in combination therapies for tumors with specific DNA repair deficiencies.[2][7]

Quantitative Data

The inhibitory activity and cellular effects of B02 have been quantified in various assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay | Organism/Cell Line | Reference |

| IC50 | 27.4 µM | FRET-based DNA strand exchange | Human RAD51 | [1][5] |

| Selectivity | > 250 µM | DNA strand exchange | E. coli RecA | [1][5] |

| Selectivity | > 200 µM | - | Human RAD54 | [5] |

Table 1: Biochemical Activity of B02

| Cell Line | Treatment | Effect | Reference |

| Human Embryonic Kidney (HEK) | DNA damage + B02 | Disruption of RAD51 foci formation | [5] |

| Multiple Myeloma (MM.1S) | Doxorubicin (160 nM) + B02 (20 µM) | Inhibition of RAD51 foci formation | [8] |

| MDA-MB-231 (Breast Cancer) | Cisplatin (32 µM) + B02 | Suppression of RAD51 foci formation | [3] |

| U-2 OS (Osteosarcoma) | Cisplatin + B02 (30 µM) | Almost complete elimination of RAD51 foci formation | [2] |

| MDA-MB-231 (Breast Cancer) | Olaparib + B02-iso (1.8 µM) | 2.4-fold increase in Olaparib killing efficiency (IC50 shift from 8.6 µM to 3.6 µM) | [2] |

Table 2: Cellular Effects of B02

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of B02 are provided below.

D-Loop Assay for RAD51 DNA Strand Exchange Activity

This assay biochemically measures the ability of RAD51 to promote the invasion of a single-stranded DNA oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a displacement loop (D-loop).

Materials:

-

Purified human RAD51 protein

-

32P-labeled 90-mer ssDNA oligonucleotide (homologous to a region in the dsDNA plasmid)

-

Supercoiled pUC19 dsDNA plasmid

-

5X D-loop reaction buffer (125 mM Tris-acetate pH 7.5, 5 mM ATP, 5 mM CaCl₂, 500 µg/ml BSA, 5 mM DTT, 100 mM KCl)

-

B02 inhibitor (dissolved in DMSO)

-

10% SDS

-

Proteinase K (10 mg/ml)

-

Agarose gel loading buffer

-

0.9% Agarose gel in TAE buffer

Protocol:

-

Prepare reaction tubes on ice.

-

To each tube, add 2.5 µl of 5X D-loop reaction buffer.

-

Add purified RAD51 to a final concentration of 1 µM.

-

Add the 32P-labeled ssDNA oligonucleotide to a final concentration of 3 µM (nucleotides).

-

Add B02 at desired concentrations (a vehicle control with DMSO should be included).

-

Add sterile H₂O to a final volume of 11 µl.

-

Incubate the reactions for 15 minutes at 37°C to allow for the formation of the RAD51-ssDNA presynaptic filament.

-

Initiate the D-loop reaction by adding the supercoiled pUC19 dsDNA to a final concentration of 50 µM (base pairs).

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding a solution of 10% SDS and 10 mg/ml Proteinase K and incubating for 5 minutes at 37°C to deproteinize the samples.

-

Add agarose gel loading buffer to the reactions.

-

Resolve the reaction products on a 0.9% agarose gel in TAE buffer.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the 32P-labeled D-loop products.

-

Quantify the D-loop formation using densitometry.

Immunofluorescence Assay for RAD51 Foci Formation

This cell-based assay visualizes the formation of RAD51 foci at sites of DNA damage, which is a hallmark of active homologous recombination.

Materials:

-

Cells (e.g., HEK293, MDA-MB-231, U-2 OS) cultured on coverslips

-

DNA damaging agent (e.g., cisplatin, doxorubicin, ionizing radiation)

-

B02 inhibitor

-

Phosphate-buffered saline (PBS)

-

Fixing Solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-RAD51

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the DNA damaging agent for a specified time to induce DNA double-strand breaks.

-

Co-treat or pre-treat the cells with B02 at various concentrations. Include appropriate vehicle controls.

-

After treatment, wash the cells with PBS.

-

Fix the cells with the fixing solution for 10-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the RAD51 foci using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus in a significant number of cells for each treatment condition.

WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to assess the cytotoxic or cytostatic effects of B02 alone or in combination with other drugs.

Materials:

-

Cells in culture

-

96-well microplates

-

Culture medium

-

B02 inhibitor and/or other test compounds

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of B02, another test compound, or a combination of both. Include vehicle-treated control wells.

-

Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

-

Add 10 µl of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Shake the plate gently for 1 minute.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by B02 can aid in understanding its mechanism of action. The following diagrams were generated using Graphviz (DOT language).

References

- 1. caymanchem.com [caymanchem.com]

- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human RAD51 rapidly forms intrinsically dynamic nucleoprotein filaments modulated by nucleotide binding state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The RAD51 Inhibitor B02: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the RAD51 inhibitor B02, a small molecule identified through high-throughput screening that has shown significant promise in sensitizing cancer cells to DNA-damaging agents. This document details the discovery, mechanism of action, and synthesis of B02, along with detailed protocols for key experimental assays.

Discovery and Mechanism of Action

B02, with the chemical name (E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one, was identified as a specific inhibitor of the human RAD51 protein, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1] The discovery was made through a fluorescence resonance energy transfer (FRET)-based high-throughput screening assay designed to identify compounds that block the DNA strand exchange activity of RAD51.[2]

The primary mechanism of action of B02 is the inhibition of the strand exchange activity of RAD51, a critical step in homologous recombination.[1][3] This inhibition is achieved by preventing the formation of the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament, which is essential for the search for homology and strand invasion into a homologous DNA duplex.[4] By disrupting this process, B02 effectively cripples the HR repair machinery, leading to the accumulation of unrepaired DNA damage, particularly in the presence of exogenous DNA damaging agents. This disruption of RAD51's function is manifested by the inhibition of RAD51 foci formation in response to DNA damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of B02 from in vitro and in vivo studies.

| Parameter | Value | Assay | Notes |

| IC50 (human RAD51) | 27.4 µM | FRET-based DNA strand exchange | [5][6][7] |

| IC50 (E. coli RecA) | >250 µM | FRET-based DNA strand exchange | [5][6][7] |

| IC50 (RAD54) | >200 µM | ATPase assay | [4] |

Table 1: In Vitro Inhibitory Activity of B02

| Cell Line | Treatment | Effect |

| MDA-MB-231 (human breast cancer) | B02 (5 µM) + Cisplatin | Potentiates cell killing |

| HEK293 (human embryonic kidney) | B02 (50 µM) + Ionizing Radiation | Inhibits RAD51 foci formation |

| Multiple Myeloma (MM) cell lines | B02 (10 µM) + Doxorubicin | Enhances DNA damage and apoptosis |

Table 2: In Vitro Cellular Effects of B02

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| MDA-MB-231 (human breast cancer) | B02 (50 mg/kg) + Cisplatin (4 mg/kg) | 66% |

| MDA-MB-231 (human breast cancer) | Cisplatin (4 mg/kg) alone | 33% |

| MDA-MB-231 (human breast cancer) | B02 (50 mg/kg) alone | No significant inhibition |

Table 3: In Vivo Efficacy of B02 in Combination with Cisplatin

Synthesis of B02

While a detailed, step-by-step synthesis protocol for B02 is not publicly available in a single source, a representative synthesis can be postulated based on established methods for the synthesis of 2-styryl-3-benzyl-quinazolin-4(3H)-one derivatives. The general approach involves a condensation reaction.

A plausible synthetic route would involve the reaction of 2-methyl-3-benzyl-quinazolin-4(3H)-one with 3-pyridinecarboxaldehyde. This type of reaction, a Knoevenagel condensation, is a common method for forming the styryl linkage at the 2-position of the quinazolinone core. The starting material, 2-methyl-3-benzyl-quinazolin-4(3H)-one, can be synthesized from N-benzyl-2-aminobenzamide and acetic anhydride.

Experimental Protocols

FRET-Based DNA Strand Exchange Assay

This assay is used to measure the ability of RAD51 to catalyze the exchange of strands between homologous single-stranded and double-stranded DNA, and to assess the inhibitory effect of compounds like B02.

Materials:

-

Purified human RAD51 protein

-

Oligonucleotides:

-

ssDNA (e.g., 83-mer)

-

dsDNA with a fluorescent donor (e.g., Fluorescein) on one strand and a quencher (e.g., BHQ1) on the complementary strand. The dsDNA is homologous to the ssDNA.

-

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 mM KCl, 12 mM MgCl₂, 2 mM ATP.

-

B02 or other test compounds dissolved in DMSO.

-

96- or 384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare the reaction mixture by adding the reaction buffer, ssDNA, and RAD51 protein to the wells of the plate.

-

Incubate the mixture for 10-15 minutes at 37°C to allow for the formation of the RAD51-ssDNA filament.

-

Add B02 or the vehicle control (DMSO) to the wells and incubate for another 10-15 minutes at 37°C.

-

Initiate the strand exchange reaction by adding the fluorescently labeled dsDNA to the wells.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the specific fluorophore/quencher pair used, e.g., 485 nm/525 nm for Fluorescein).

-

The increase in fluorescence signal corresponds to the separation of the fluorophore and quencher as a result of strand exchange.

-

Calculate the initial reaction rates and determine the IC50 value for B02 by plotting the percentage of inhibition against the inhibitor concentration.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination. Inhibition of foci formation indicates disruption of the HR pathway.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231).

-

Cell culture medium and supplements.

-

Coverslips in culture dishes.

-

DNA damaging agent (e.g., Cisplatin, ionizing radiation).

-

B02 dissolved in DMSO.

-

Fixation solution: 4% paraformaldehyde in PBS.

-

Permeabilization solution: 0.5% Triton X-100 in PBS.

-

Blocking buffer: 5% BSA in PBS with 0.1% Tween 20.

-

Primary antibody: anti-RAD51 antibody (rabbit or mouse).

-

Secondary antibody: fluorescently labeled anti-rabbit or anti-mouse IgG.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips in culture dishes and allow them to adhere overnight.

-

Pre-treat the cells with B02 or vehicle control for 1-2 hours.

-

Induce DNA damage by adding the DNA damaging agent (e.g., 10 µM cisplatin for 2 hours) or by irradiation (e.g., 5 Gy).

-

After the desired time post-damage (e.g., 6-8 hours), wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A cell is typically considered positive if it contains >5-10 foci.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive integrity.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

6-well culture plates.

-

DNA damaging agent (e.g., Cisplatin).

-

B02 dissolved in DMSO.

-

Trypsin-EDTA.

-

Fixing/staining solution: 0.5% crystal violet in 25% methanol.

Procedure:

-

Harvest a single-cell suspension of the desired cell line using trypsin.

-

Count the cells and seed a specific number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the expected toxicity of the treatment) into each well of 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with varying concentrations of the DNA damaging agent in the presence or absence of a fixed concentration of B02 (e.g., 5 µM). Include a vehicle-only control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, remove the medium and wash the wells with PBS.

-

Fix and stain the colonies by adding the crystal violet solution to each well and incubating for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

-

PE = (number of colonies formed / number of cells seeded) x 100%

-

SF = PE of treated sample / PE of control sample

-

Visualizations

Caption: RAD51-mediated homologous recombination pathway and the inhibitory action of B02.

References

- 1. researchgate.net [researchgate.net]

- 2. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Specificity of B02 for Human RAD51 Over Bacterial RecA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the small molecule inhibitor B02, with a specific focus on its remarkable selectivity for human RAD51 over its bacterial homolog, RecA. B02 has emerged as a critical tool in studying homologous recombination (HR) and as a potential lead compound in cancer therapy. This document details the quantitative inhibitory data, experimental methodologies, and the molecular pathways affected by B02.

Executive Summary

B02 is a potent and specific inhibitor of human RAD51, a key protein in the homologous recombination pathway of DNA repair. Its high specificity for RAD51, with minimal activity against the bacterial recombinase RecA, makes it an invaluable molecular probe. This selectivity allows for the targeted study of RAD51's function in human cells without confounding effects on bacterial systems. This guide will delve into the specifics of this inhibitory action, providing the necessary data and protocols for researchers in the field.

Quantitative Inhibitor Specificity

The inhibitory potency of B02 against human RAD51 and its lack of significant activity against E. coli RecA have been quantified in multiple studies. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50).

| Target Protein | Inhibitor | IC50 Value (μM) | Assay Type | Reference |

| Human RAD51 | B02 | 27.4 | FRET-based DNA strand exchange | [1][2] |

| Human RAD51 | B02 | 27.4 | D-loop assay | [3] |

| E. coli RecA | B02 | > 250 | FRET-based DNA strand exchange | [1][2] |

| E. coli RecA | B02 | > 250 | D-loop assay | [3] |

Mechanism of Action

B02 exerts its inhibitory effect by directly interfering with the primary function of RAD51 in homologous recombination: the DNA strand exchange process.[4][5] The key steps in its mechanism of action are:

-

Disruption of RAD51-DNA Binding: B02 has been shown to inhibit the binding of RAD51 to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA).[2][5] This is a critical early step in the formation of the RAD51-ssDNA nucleoprotein filament, which is essential for homology search and strand invasion.

-

Inhibition of DNA Strand Exchange: By preventing stable RAD51-DNA filament formation, B02 directly inhibits the subsequent DNA strand exchange activity, which is the core catalytic function of RAD51.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of B02's action and the methods used to study it, the following diagrams have been generated using Graphviz.

Caption: B02 inhibits homologous recombination by disrupting RAD51-ssDNA filament formation.

Caption: Workflow for in vitro and in-cell evaluation of B02's inhibitory effects on RAD51.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of B02's specificity.

FRET-based DNA Strand Exchange Assay

This assay monitors the DNA strand exchange activity of RAD51 in real-time by measuring the change in Förster Resonance Energy Transfer (FRET).

Materials:

-

Purified human RAD51 or E. coli RecA protein.

-

Single-stranded DNA (ssDNA) oligonucleotide (e.g., 83-mer) labeled with a donor fluorophore (e.g., Fluorescein) at the 3' end.

-

Homologous double-stranded DNA (dsDNA) oligonucleotide with a quencher or acceptor fluorophore (e.g., Rhodamine) at the 5' end of the complementary strand.

-

Reaction Buffer: 30 mM HEPES-KOH (pH 7.5), 15 mM MgCl₂, 1 mM DTT, 0.25 mM ATP, 0.1 mg/mL BSA.[6]

-

B02 inhibitor stock solution (in DMSO).

Procedure:

-

Presynaptic Filament Formation:

-

Inhibitor Addition:

-

Add varying concentrations of B02 (or DMSO as a vehicle control) to the presynaptic filament mixture.

-

Incubate for an additional 10-30 minutes at 37°C.[3]

-

-

Initiation of Strand Exchange:

-

Initiate the strand exchange reaction by adding the rhodamine-labeled homologous dsDNA (3 µM) to the mixture.[7]

-

-

FRET Measurement:

-

Immediately begin monitoring the fluorescence emission of the donor fluorophore (e.g., excitation at 493 nm, emission at 525 nm for fluorescein) using a fluorometer.[8]

-

A decrease in donor fluorescence indicates strand exchange, as the donor and acceptor fluorophores are brought into proximity.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each B02 concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

D-loop Assay

This gel-based assay provides a non-real-time, endpoint measurement of RAD51's DNA strand invasion activity.

Materials:

-

Purified human RAD51 or E. coli RecA protein.

-

A short single-stranded DNA oligonucleotide (e.g., 90-mer), typically radiolabeled (e.g., with ³²P).[3][9]

-

Homologous supercoiled dsDNA plasmid (e.g., pUC19).[3]

-

Reaction Buffer: 25 mM Tris-acetate (pH 7.5), 1 mM ATP, 100 µg/ml BSA, 1 mM DTT, 20 mM KCl, and divalent cations (e.g., 1 mM MgCl₂ and 2 mM CaCl₂).[10]

-

B02 inhibitor stock solution (in DMSO).

-

Stop Solution: SDS (to a final concentration of 1%) and Proteinase K (to a final concentration of 880 µg/ml).[10]

Procedure:

-

Presynaptic Filament Formation:

-

Inhibitor Addition:

-

Add varying concentrations of B02 (or DMSO control) to the mixture and continue the incubation for 30 minutes at 37°C.[3]

-

-

D-loop Formation:

-

Initiate the reaction by adding the supercoiled dsDNA plasmid (50 µM) and incubate for a further 15 minutes (for RAD51) or 3 minutes (for RecA) at 37°C.[3]

-

-

Reaction Termination and Deproteinization:

-

Stop the reaction by adding the Stop Solution and incubate at 37°C for 15 minutes.[10]

-

-

Gel Electrophoresis:

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

-

Visualization and Quantification:

-

Visualize the radiolabeled DNA using autoradiography or a phosphorimager.

-

Quantify the amount of D-loop product formed at each inhibitor concentration to determine the IC50.

-

Immunofluorescence Staining for RAD51 Foci

This in-cell assay is used to visualize the effect of B02 on the formation of RAD51 foci at sites of DNA damage.

Materials:

-

Human cell line (e.g., HEK293, U-2 OS).[2]

-

Cell culture medium and supplements.

-

DNA damaging agent (e.g., cisplatin, ionizing radiation).[2]

-

B02 inhibitor.

-

Fixation Solution: 2-4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.2-0.5% Triton X-100 in PBS.

-

Blocking Solution: 5% BSA in PBS.

-

Primary antibody: Rabbit anti-RAD51.

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG.

-

DAPI for nuclear counterstaining.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and allow them to adhere.

-

Induce DNA damage in the cells.

-

Treat the cells with the desired concentration of B02 (e.g., 30 µM) or DMSO for a specified period (e.g., 1 hour).[2]

-

-

Fixation and Permeabilization:

-

Fix the cells with the Fixation Solution for 15 minutes at room temperature.

-

Permeabilize the cells with the Permeabilization Solution for 10 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with the Blocking Solution for 1 hour at room temperature.

-

Incubate with the primary anti-RAD51 antibody overnight at 4°C.

-

Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

-

Analysis:

-

Quantify the number of RAD51 foci per nucleus in the different treatment groups. A significant reduction in the number of foci in B02-treated cells indicates inhibition of RAD51 recruitment to DNA damage sites.[2]

-

Conclusion

The small molecule inhibitor B02 demonstrates remarkable specificity for human RAD51 over its bacterial homolog RecA. This high degree of selectivity, supported by robust quantitative data and detailed experimental validation, establishes B02 as a powerful tool for dissecting the mechanisms of homologous recombination in human cells. The detailed protocols provided in this guide are intended to facilitate further research into RAD51's role in DNA repair and to aid in the development of novel cancer therapeutics that target this critical pathway. The clear distinction in inhibitory activity underscores the structural and functional divergences between the human and bacterial recombinases, offering a platform for the design of even more potent and specific RAD51 inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jove.com [jove.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

The Structural Basis of B02 Inhibition of RAD51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis underlying the inhibition of the human RAD51 protein by the small molecule inhibitor, B02. RAD51 is a critical enzyme in the homologous recombination (HR) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Due to its frequent overexpression in various cancers, RAD51 has emerged as a promising target for anti-cancer therapies. B02 was identified through high-throughput screening as a specific inhibitor of RAD51, capable of sensitizing cancer cells to DNA-damaging agents.[1][2] This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the inhibitor's mechanism of action.

Quantitative Data Presentation: B02 and a Analogs

The inhibitory potency and binding affinity of B02 and its derivatives have been quantified through various biochemical and cell-based assays. The data highlights B02's specificity for human RAD51 over its prokaryotic homolog, RecA, and other related proteins like RAD54.[1][3][4]

| Compound | Target | Assay Type | Value | Reference(s) |

| B02 | Human RAD51 | DNA Strand Exchange (FRET) | IC50 = 27.4 µM | [1][3][5] |

| E. coli RecA | DNA Strand Exchange | IC50 > 250 µM | [1][3][4] | |

| Human RAD54 | ATPase Activity | No significant inhibition up to 200 µM | [3][4] | |

| B02-3a (analog) | Human RAD51 | D-loop Formation | IC50 = 15.3 µM | [1] |

| B02-3b (analog) | Human RAD51 | D-loop Formation | IC50 = 27.3 µM | [1] |

| para-I-B02-iso (analog) | Human RAD51 | Surface Plasmon Resonance (SPR) | KD = 1.4 µM | [6] |

Cellular Effects of B02

| Cell Line | Treatment | Effect | Reference(s) |

| MDA-MB-231 | B02 (5 µM) + Cisplatin | 4.4-fold increase in Cisplatin IC50 | [2] |

| MDA-MB-231 | B02 (10 µM, 15 µM, 50 µM) + Cisplatin | 70%, 79%, and 91% inhibition of RAD51 foci formation, respectively | [2] |

| HEK293 | B02 (50 µM) + Ionizing Radiation | Inhibition of irradiation-induced RAD51 foci formation | [4] |

Structural Basis of RAD51 Inhibition by B02

While a co-crystal structure of the RAD51-B02 complex is not yet available, computational molecular docking studies have provided significant insights into its binding mode.[6] These studies predict that B02 binds to a pocket located at the interface between two RAD51 protomers within the RAD51 filament.[6][7] This site is distinct from the ATP-binding pocket, suggesting a non-competitive inhibition mechanism with respect to ATP.

The proposed binding involves the following key interactions:

-

Dimerization Interface: The preferred binding site for B02 is within the RAD51 dimerization interface.[6]

-

Moiety Placement: The inhibitor occupies three distinct cavities within this pocket. The benzyl, pyridyl, and quinazoline moieties of B02 are predicted to sit in cavity-1, -2, and -3, respectively.[6]

-

Key Residue Interactions: The stability of the B02-RAD51 complex is attributed to favorable π-π stacking of B02's benzyl group with the aromatic rings of residues Tyr54 and Phe195. Additional stability is provided by polar contacts with Tyr191 and Arg193.[6]

By occupying this critical interface, B02 is thought to disrupt the protomer-protomer interactions necessary for the stability and function of the RAD51 nucleoprotein filament. This directly interferes with RAD51's ability to bind DNA and carry out the strand exchange reaction essential for homologous recombination.[2][4]

Caption: Predicted binding mode of B02 at the RAD51 dimer interface.

Mechanism of Action: From Biochemical Inhibition to Cellular Effects

B02 inhibits the core function of RAD51 in the homologous recombination pathway. This action triggers a cascade of cellular events, ultimately leading to increased sensitivity to DNA damaging agents.

-

DNA Damage and HR Initiation: Genotoxic agents cause DNA double-strand breaks (DSBs). In the HR pathway, these breaks are resected to generate single-stranded DNA (ssDNA) overhangs.[2]

-

RAD51 Filament Formation: RAD51 monomers, often with the help of mediators like BRCA2, polymerize onto these ssDNA overhangs to form a right-handed helical structure known as the presynaptic filament. This filament is the active species for homology search and strand invasion.[2][6][8]

-

B02-Mediated Inhibition: B02 directly binds to RAD51, disrupting its ability to bind to ssDNA and inhibiting the formation and stability of the presynaptic filament.[2][4]

-

HR Failure and Cell Fate: Without a functional RAD51 filament, the homology search and strand exchange steps fail. The cell is unable to repair the DSBs, leading to an accumulation of DNA damage (marked by γH2AX foci), cell cycle arrest, and ultimately apoptosis or cell death.[9] This failure to repair is what sensitizes cancer cells to agents like cisplatin.[2]

Caption: B02 inhibits the Homologous Recombination (HR) pathway.

Experimental Protocols

The characterization of B02's inhibitory effects on RAD51 has relied on a suite of biochemical and cell-based assays. Below are the methodologies for key experiments.

D-loop Formation Assay (DNA Strand Exchange)

This biochemical assay directly measures the recombinase activity of RAD51.

-

Objective: To determine if an inhibitor blocks the ability of the RAD51-ssDNA filament to invade a homologous double-stranded DNA template.

-

Methodology:

-

Filament Formation: Purified human RAD51 protein (e.g., 1 µM) is pre-incubated with a 32P-labeled single-stranded oligonucleotide (e.g., 90-mer, 3 µM) in reaction buffer containing ATP and an ATP-regenerating system for 15-20 minutes at 37°C.[1]

-

Inhibitor Addition: The test compound (e.g., B02 at various concentrations) or DMSO (vehicle control) is added to the reaction mixture and incubated for an additional 30 minutes.[1]

-

D-loop Initiation: The strand invasion reaction is initiated by the addition of homologous supercoiled dsDNA plasmid (e.g., pUC19, 50 µM).[1] The reaction proceeds for a set time (e.g., 60 minutes) at 37°C.

-

Reaction Quenching: The reaction is stopped by the addition of SDS and Proteinase K, followed by incubation to deproteinize the DNA.

-

Analysis: The DNA products are separated by electrophoresis on a 1% agarose gel. The gel is dried, and the radiolabeled DNA is visualized by autoradiography. The D-loop product, a slower-migrating species, is quantified.

-

IC50 Determination: The percentage of D-loop formation relative to the control is plotted against inhibitor concentration to calculate the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the direct binding kinetics and affinity between B02 and RAD51.

-

Objective: To quantify the equilibrium dissociation constant (KD) of the inhibitor-protein interaction.

-

Methodology:

-

Chip Immobilization: Recombinant human RAD51 protein is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[6] A reference channel is prepared without protein to subtract non-specific binding.

-

Analyte Injection: A series of concentrations of the inhibitor (e.g., B02-iso analogs) dissolved in running buffer are injected and flowed over the sensor chip surface at a constant flow rate.[6]

-

Binding Measurement: The change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram (Response Units vs. Time).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant is calculated as KD = koff/kon.

-

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the inhibitor's effect on RAD51's response to DNA damage in a cellular context.

-

Objective: To assess the ability of B02 to disrupt the formation of RAD51 nuclear foci, which are cellular markers of active HR repair.

-

Methodology:

-

Cell Culture and Treatment: Human cells (e.g., MDA-MB-231, U-2 OS) are cultured on coverslips.[2][6] Cells are pre-treated with B02 or vehicle control for a specified time (e.g., 1 hour).

-

DNA Damage Induction: DNA damage is induced by treating cells with an agent like cisplatin (e.g., 32 µM) or by exposing them to ionizing radiation.[2][6] Cells are then incubated for a recovery period (e.g., 4-8 hours) to allow for foci formation.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against RAD51. After washing, they are incubated with a fluorescently-labeled secondary antibody. The nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is counted for a large number of cells (e.g., >100) in each treatment group. Cells with a threshold number of foci (e.g., >10) are often scored as positive.[6]

-

Caption: General experimental workflow for inhibitor characterization.

References

- 1. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

The B02 Effect on DNA Strand Exchange Activity of RAD51: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA repair pathway that ensures genomic stability by faithfully repairing DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs). Central to this process is the RAD51 recombinase, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to facilitate the search for a homologous template and subsequent DNA strand exchange.[1] Due to its pivotal role in DNA repair, RAD51 is a compelling target for anti-cancer therapies.[2] Overexpression of RAD51 is observed in various cancers and is often associated with resistance to chemo- and radiotherapy.[3]

This technical guide provides a comprehensive overview of the small molecule inhibitor B02 and its inhibitory effect on the DNA strand exchange activity of human RAD51. B02 has been identified as a specific inhibitor of RAD51, sensitizing cancer cells to DNA damaging agents.[4] This document details the quantitative aspects of B02's interaction with RAD51, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data on B02-RAD51 Interaction

The inhibitory effect of B02 on RAD51 has been quantified through various biochemical assays. The following tables summarize the key quantitative data regarding the interaction between B02 and RAD51.

| Parameter | Value | Assay Method | Reference |

| IC50 | 27.4 µM | FRET-based DNA Strand Exchange Assay | [4][5] |

| Kd | 14.6 µM | Surface Plasmon Resonance (SPR) | [3] |

Table 1: Inhibition of RAD51 DNA Strand Exchange Activity by B02. The half-maximal inhibitory concentration (IC50) of B02 for the DNA strand exchange activity of human RAD51 was determined to be 27.4 µM. This value was obtained using a Fluorescence Resonance Energy Transfer (FRET)-based assay that monitors the exchange between a fluorescently labeled ssDNA and a homologous dsDNA.[4][5]

Table 2: Binding Affinity of B02 to RAD51. The equilibrium dissociation constant (Kd) for the binding of B02 to human RAD51 is 14.6 µM, as determined by Surface Plasmon Resonance (SPR) analysis.[3] This value indicates a direct interaction between B02 and the RAD51 protein.

Note on ATPase Activity: While it is known that B02 disrupts RAD51's binding to DNA, and some docking studies suggest B02 binds near the Walker A motif of the ATP-binding domain, specific quantitative data on the direct effect of B02 on the ATPase activity of RAD51 (e.g., changes in kcat or Km) are not extensively documented in the available literature.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to study the effects of B02 or other potential inhibitors on RAD51 activity.

FRET-Based DNA Strand Exchange Assay

This assay is used to monitor the DNA strand exchange activity of RAD51 in real-time and to determine the IC50 of inhibitors like B02.

Principle: A single-stranded DNA (ssDNA) oligonucleotide labeled with a FRET donor (e.g., Cy3) and a homologous double-stranded DNA (dsDNA) containing a quencher or FRET acceptor (e.g., Cy5) on the complementary strand are used. Strand exchange by RAD51 brings the donor and acceptor in close proximity, resulting in a change in FRET signal.

Materials:

-

Purified human RAD51 protein

-

B02 compound

-

ssDNA oligonucleotide (e.g., 80-mer) labeled with a FRET donor

-

Homologous dsDNA (e.g., 40-bp) with a FRET acceptor on the complementary strand

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 2 mM ATP, 5 mM MgCl2, and an ATP regeneration system (e.g., 20 U/ml pyruvate kinase and 2.5 mM phosphoenolpyruvate).

-

96-well microplate reader with FRET capabilities

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer and the fluorescently labeled ssDNA.

-

Add purified RAD51 protein to the wells to a final concentration that gives a robust signal (e.g., 1 µM).

-

Add varying concentrations of B02 (or other inhibitors) to the wells. Include a DMSO control.

-

Incubate the plate at 37°C for 10-15 minutes to allow for RAD51-ssDNA filament formation and inhibitor binding.

-

Initiate the strand exchange reaction by adding the homologous dsDNA to all wells.

-

Immediately begin monitoring the change in FRET signal over time (e.g., every minute for 60 minutes) using a microplate reader.

-

Calculate the initial rate of the reaction for each B02 concentration.

-

Plot the reaction rates against the logarithm of the B02 concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of RAD51, which is essential for its function.

Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released from ATP over time. This can be done using a colorimetric method, such as the malachite green assay.

Materials:

-

Purified human RAD51 protein

-

B02 compound

-

ssDNA (e.g., poly(dT))

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5 mM MgCl2, and varying concentrations of ATP.

-

Malachite Green Reagent

-

Phosphate standard solution

Procedure:

-

Set up reactions in microcentrifuge tubes containing the reaction buffer and ssDNA.

-

Add purified RAD51 protein to the tubes.

-

Add B02 at the desired concentration (and a DMSO control).

-

Pre-incubate the reactions at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP.

-

At various time points, take aliquots from each reaction and stop the reaction by adding the aliquot to the malachite green reagent.

-

Incubate for color development and measure the absorbance at the appropriate wavelength (e.g., 650 nm).

-

Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each sample.

-

Calculate the rate of ATP hydrolysis (moles of Pi per mole of RAD51 per minute).

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to qualitatively or quantitatively assess the binding of RAD51 to DNA and the effect of inhibitors like B02 on this interaction.

Principle: Protein-DNA complexes migrate more slowly than free DNA in a non-denaturing polyacrylamide gel. The binding of RAD51 to a labeled DNA substrate results in a "shift" in the mobility of the DNA.

Materials:

-

Purified human RAD51 protein

-

B02 compound

-

Radiolabeled or fluorescently labeled ssDNA or dsDNA oligonucleotide

-

Binding Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5 mM MgCl2, 2 mM ATP.

-

Non-denaturing polyacrylamide gel (e.g., 6% TBE gel)

-

Loading dye (non-denaturing)

-

Gel electrophoresis apparatus and power supply

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare binding reactions in microcentrifuge tubes containing the binding buffer and the labeled DNA probe.

-

Add increasing concentrations of purified RAD51 protein to the tubes.

-

In a separate set of tubes, pre-incubate RAD51 with B02 before adding it to the DNA probe.

-

Incubate the reactions at 37°C for 15-20 minutes to allow for binding.

-

Add loading dye to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

After electrophoresis, visualize the gel using a phosphorimager (for radiolabeled probes) or a fluorescence scanner.

-

Analyze the gel to observe the shift in the DNA band, indicating RAD51-DNA binding, and the reduction of this shift in the presence of B02.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the RAD51-mediated DNA strand exchange pathway, the mechanism of B02 inhibition, and the workflows for the key experimental assays.

Figure 1: RAD51-Mediated Homologous Recombination Pathway.

Figure 2: Mechanism of B02 Inhibition of RAD51.

Figure 3: FRET-Based DNA Strand Exchange Assay Workflow.

Conclusion

The small molecule B02 is a specific inhibitor of human RAD51, targeting its crucial DNA strand exchange activity. With a well-characterized IC50 and direct binding affinity, B02 serves as a valuable tool for studying the mechanisms of homologous recombination and as a potential lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field of DNA repair and drug discovery. Further investigation into the precise effect of B02 on the ATPase activity of RAD51 will provide a more complete understanding of its inhibitory mechanism.

References

- 1. Defects in Recombination Activity Caused by Somatic and Germline Mutations in the Multimerization/BRCA2 Binding Region of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

The RAD51 Inhibitor B02: A Technical Guide to its Early Research Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA damage response (DDR) is a critical network of pathways that maintain genomic integrity. A key player in this network is the RAD51 recombinase, which is central to the error-free repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance. B02, a small molecule inhibitor of RAD51, has emerged as a promising tool in cancer research. This technical guide provides an in-depth overview of the early research applications of B02, focusing on its mechanism of action, its synergistic effects with chemotherapy and radiation, and detailed protocols for its use in preclinical studies.

Introduction

RAD51, a homolog of the E. coli RecA protein, is essential for the repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[1][2] It forms a nucleoprotein filament on single-stranded DNA (ssDNA) that is crucial for the search for homology and strand invasion into a homologous DNA template.[1] The overexpression of RAD51 is a common feature in a variety of cancers, including breast, pancreatic, and non-small cell lung cancer, and is often associated with resistance to DNA-damaging therapies and poorer patient outcomes.[2]

B02 is a small molecule identified through high-throughput screening that specifically inhibits the DNA strand exchange activity of human RAD51.[1] Its ability to disrupt HR makes it a valuable tool for sensitizing cancer cells to conventional therapies and for exploring synthetic lethality strategies, particularly in combination with inhibitors of other DNA repair pathways.

Mechanism of Action

B02 functions as a direct inhibitor of RAD51. Its primary mechanism involves the inhibition of the DNA strand exchange activity of RAD51, a critical step in homologous recombination.[1] This inhibition is specific to human RAD51, with significantly less activity against its E. coli homolog, RecA.[1] The IC50 for B02's inhibition of human RAD51 has been determined to be 27.4 μM in a cell-free assay.[1][3][4]

Cellularly, the inhibition of RAD51 by B02 manifests as a disruption of RAD51 foci formation at sites of DNA damage.[4][5] These foci are indicative of the recruitment and accumulation of RAD51 at DSBs to initiate repair. By preventing the formation of these foci, B02 effectively cripples the HR repair pathway, leading to an accumulation of unrepaired DNA damage.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of B02.

| Parameter | Value | Assay | Reference |

| IC50 (hRAD51) | 27.4 µM | Cell-free DNA strand exchange assay | [1][3][4] |

| IC50 (RecA) | >250 µM | Cell-free DNA strand exchange assay | [1] |

| IC50 (B02-iso, an analog) | 4.3 µM | Inducible DR-GFP HR assay in U-2 OS cells | [6] |

| IC50 (B02) | 17.7 µM | Inducible DR-GFP HR assay in U-2 OS cells | [6] |

Table 1: In Vitro Inhibitory Concentrations of B02 and its Analog.

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-231 | B02 (10 µM) + Cisplatin (32 µM) | 70% inhibition of RAD51 foci formation | [5] |

| MDA-MB-231 | B02 (15 µM) + Cisplatin (32 µM) | 79% inhibition of RAD51 foci formation | [5] |

| MDA-MB-231 | B02 (50 µM) + Cisplatin (32 µM) | 91% inhibition of RAD51 foci formation | [5] |

Table 2: Effect of B02 on RAD51 Foci Formation in MDA-MB-231 Breast Cancer Cells.

| Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| Mouse Xenograft (MDA-MB-231) | B02 (50 mg/kg) | No significant inhibition | [3][7] |

| Mouse Xenograft (MDA-MB-231) | Cisplatin (4 mg/kg) | 33% | [3][7] |

| Mouse Xenograft (MDA-MB-231) | B02 (50 mg/kg) + Cisplatin (4 mg/kg) | 66% | [3][7] |

| Mouse Xenograft (MDA-MB-231) | B02 (50 mg/kg) + Cisplatin (6 mg/kg) | 76% decrease in RAD51 foci | [5][8] |

Table 3: In Vivo Efficacy of B02 in Combination with Cisplatin.

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with B02 and/or a DNA damaging agent.

Protocol:

-

Seed cells (e.g., MDA-MB-231) in 6-well plates at a density of 500 cells/well and allow them to attach overnight.

-

Pre-treat cells with B02 (e.g., 5 µM in complete medium) for 1 hour.

-

Add the DNA-damaging agent (e.g., cisplatin, doxorubicin, etoposide, or topotecan) at various concentrations and incubate for 1 hour.

-

Remove the medium, wash the cells three times with PBS, and add fresh medium containing B02 (5 µM).

-

Incubate the plates for 7-10 days to allow for colony formation.

-

Fix the colonies with a solution of 0.05% crystal violet in 50% methanol.

-

Count the colonies using an imaging system.[5]

Immunofluorescence Staining for RAD51 Foci

This method is used to visualize the formation of RAD51 foci in response to DNA damage and the effect of B02.

Protocol:

-

Seed cells (e.g., U-2 OS or MDA-MB-231) on coverslips in a multi-well plate.

-

Pre-treat the cells with B02 or DMSO (vehicle control) for 1 hour.

-

Induce DNA damage by treating with an agent such as cisplatin (e.g., 5 µM for 4 hours) or by irradiation.[6]

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against RAD51 (and often a co-stain for a DNA damage marker like γH2AX) overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[6]

In Vivo Xenograft Studies

These studies evaluate the efficacy of B02 in a living organism, typically in combination with a chemotherapeutic agent.

Protocol:

-

Implant cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice (e.g., NCR nude mice).

-

Allow tumors to grow to a palpable size.

-

Prepare B02 for injection by dissolving it in a vehicle such as 1:1:3 cremophor/DMSO/normal saline.[7]

-

Prepare the chemotherapeutic agent (e.g., cisplatin) in a suitable vehicle (e.g., normal saline).[7]

-

Administer treatments via intraperitoneal (I.P.) injection. A typical dosing schedule might be on days 11, 13, 15, and 17 after tumor cell inoculation.[7]

-

In combination treatment groups, administer B02 (e.g., 50 mg/kg) 3 hours prior to the administration of cisplatin (e.g., 4 mg/kg).[7]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunofluorescence for RAD51 foci).[5][7]

Signaling Pathways and Logical Relationships

The inhibition of RAD51 by B02 has significant implications for cellular signaling, particularly in the context of DNA damage. The following diagram illustrates the logical relationship between B02 treatment, the inhibition of homologous recombination, and the resulting cellular outcomes.

Conclusion

The RAD51 inhibitor B02 has proven to be a valuable research tool for investigating the role of homologous recombination in cancer biology and for exploring novel therapeutic strategies. Early research has consistently demonstrated its ability to inhibit RAD51 function, leading to the sensitization of cancer cells to DNA damaging agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging B02 to further our understanding of DNA repair and to develop more effective cancer therapies. Future research will likely focus on developing more potent and specific RAD51 inhibitors based on the B02 scaffold and exploring their clinical potential in combination with a wider range of cancer treatments.

References

- 1. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of human RAD51 potentiates breast cancer cell killing by therapeutic agents in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

B02 as a Chemical Probe for Homologous Recombination: A Technical Guide

Introduction

Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and inter-strand crosslinks (ICLs).[1] A central protein in this pathway is RAD51, which forms nucleoprotein filaments on single-stranded DNA (ssDNA) to facilitate the search for a homologous template and subsequent DNA strand exchange.[1] Given its critical role, RAD51 has emerged as a promising target for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.[2]

B02 is a small-molecule inhibitor of human RAD51, making it a valuable chemical probe for studying the mechanisms of HR and for exploring therapeutic strategies that involve targeting this pathway.[1][3] This technical guide provides an in-depth overview of B02, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

B02 specifically inhibits the strand exchange activity of human RAD51.[2] It has been shown to bind directly to RAD51, thereby disrupting the formation of RAD51 foci in the nucleus following DNA damage.[1] This inhibition of RAD51 function leads to a decrease in HR efficiency, rendering cells more sensitive to DNA damaging agents such as cisplatin and PARP inhibitors.[1] Notably, B02 is selective for human RAD51 and does not significantly inhibit its E. coli homolog, RecA.[4][5] The inhibition of RAD51 by B02 leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[2][3]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of B02 from various studies.

| Assay Type | Target | IC50 Value | Reference |

| Cell-free assay | Human RAD51 | 27.4 μM | [3] |

| HR Inhibition (DR-GFP assay) | Homologous Recombination | 17.9 ± 3.5 µM | [1] |

| Cell Viability (MTS assay) | BT-549 cells | 35.4 μM | [4] |

| Cell Viability (MTS assay) | HCC1937 cells | 89.1 μM | [4] |

Table 1: Biochemical and Cellular Activity of B02.

Signaling and Logical Pathways

Homologous Recombination Pathway and B02 Inhibition

The following diagram illustrates the key steps of the homologous recombination pathway and the point at which B02 exerts its inhibitory effect.

Caption: The homologous recombination pathway is initiated by a DSB, followed by resection to generate 3' ssDNA overhangs. B02 inhibits the formation or function of the RAD51 nucleoprotein filament, a critical step for homology search and strand invasion.

Synthetic Lethality in BRCA-Deficient Cells

B02 exhibits enhanced cytotoxicity in cancer cells with mutations in BRCA1 or BRCA2. This phenomenon, known as synthetic lethality, is a promising strategy for cancer therapy. The diagram below illustrates this concept.

Caption: In normal cells, DNA repair is robust. In BRCA-deficient cells, the loss of HR is compensated by other pathways. Treatment with B02 inhibits the remaining key repair protein, RAD51, leading to cell death.

Experimental Protocols

Immunofluorescence Staining for RAD51 Foci

This protocol is used to visualize the formation of RAD51 nuclear foci, which are indicative of active homologous recombination.

Materials:

-

Cell culture medium

-

B02 stock solution (in DMSO)

-

DNA damaging agent (e.g., cisplatin, etoposide)

-

Phosphate-buffered saline (PBS)

-

3.7% Paraformaldehyde in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI stain

-

Mounting medium

-

Coverslips and microscope slides

Procedure:

-

Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with B02 at the desired concentration for 1-2 hours.[3]

-

Induce DNA damage by adding a DNA damaging agent (e.g., cisplatin) and incubate for the desired time.[6]

-

Wash the cells twice with PBS.

-

Fix the cells with 3.7% paraformaldehyde for 15 minutes at room temperature.[7]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[6]

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the slides using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 50-100 cells per condition.[6][8]

Western Blotting for RAD51 Protein Levels

This protocol is used to determine the total cellular levels of RAD51 protein.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against RAD51

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with B02 as required.

-

Harvest cells and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Normalize the protein concentrations and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Clonogenic Survival Assay

This assay assesses the long-term effects of B02 on the ability of single cells to form colonies.[10]

Materials:

-

Cell culture medium

-

B02 stock solution

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the cells to be tested.

-

Seed a known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate.

-

Allow the cells to adhere for a few hours.

-

Treat the cells with a range of concentrations of B02.

-

Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.[11]

-

Remove the medium and wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.[12]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing at least 50 cells) in each well.[12]

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

DR-GFP Reporter Assay for HR Efficiency

This assay directly measures the frequency of homologous recombination using a cell line containing a DR-GFP reporter construct.[13][14]

Materials:

-

DR-GFP reporter cell line (e.g., U2OS-DR-GFP)

-

Expression vector for I-SceI endonuclease

-

Transfection reagent

-

B02 stock solution

-

Flow cytometer

Procedure:

-

Seed the DR-GFP reporter cells in a multi-well plate.

-

The next day, transfect the cells with the I-SceI expression vector to induce a double-strand break in the reporter gene.[15]

-

After transfection, treat the cells with B02 at various concentrations.

-

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.[13]

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the percentage of GFP-positive cells by flow cytometry.[13][16] The percentage of GFP-positive cells is proportional to the HR efficiency.

Experimental Workflow Visualization

Immunofluorescence Workflow

The following diagram outlines the typical workflow for an immunofluorescence experiment to detect RAD51 foci.

Caption: A step-by-step workflow for the immunofluorescence detection of RAD51 foci, from cell seeding to image analysis.

References

- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. B02 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distinct binding of BRCA2 BRC repeats to RAD51 generates differential DNA damage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openworks.mdanderson.org [openworks.mdanderson.org]

Foundational Studies of B02 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B02 is a small molecule inhibitor of human RAD51 recombinase, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2] The HR pathway is crucial for repairing DNA double-strand breaks (DSBs), and its upregulation is a common mechanism by which cancer cells develop resistance to DNA-damaging therapies such as chemotherapy and radiation.[3][4] By inhibiting RAD51, B02 disrupts the HR repair process, thereby sensitizing cancer cells to the cytotoxic effects of these treatments.[1][5] This technical guide provides an in-depth overview of the foundational studies on B02 in cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

Quantitative Efficacy of B02

The inhibitory and cytotoxic effects of B02 have been quantified across various cancer cell lines, both as a standalone agent and in combination with other therapies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of B02.

| Target/Cell Line | Assay Type | IC50 Value (µM) | Notes | Reference |

| Human RAD51 | Cell-free FRET-based DNA strand exchange assay | 27.4 | Selective for human RAD51 over E. coli homologue RecA (IC50 > 250 µM). | [1][2][6] |

| BT-549 (Breast Cancer) | MTS assay (120 hrs) | 35.4 | --- | [1] |

| HCC1937 (Breast Cancer) | MTS assay (120 hrs) | 89.1 | --- | [1] |

| HT29 (Colon Cancer) | Not specified | 2 (in combination) | Increases sensitivity to Oxaliplatin or 5-FU. | [1] |

Synergistic Effects with Cisplatin

B02 has demonstrated a significant synergistic effect in enhancing the cytotoxicity of the chemotherapeutic agent cisplatin in various cancer cell models.

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | B02 (50 mg/kg) + Cisplatin (4 mg/kg) | 66% inhibition of tumor growth in mouse xenografts, compared to 33% with cisplatin alone. | [1] |

| OECM1 (Oral Squamous Cell Carcinoma) | B02 + Cisplatin | Significantly enhanced cytotoxicity compared to cisplatin alone. | [7] |

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted for assessing the effect of B02 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

B02 (stock solution in DMSO)

-

Cisplatin or other chemotherapeutic agents (if testing synergy)

-

96-well tissue culture plates

-

WST-1 cell proliferation reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment:

-

For single-agent B02 testing, prepare serial dilutions of B02 in culture medium and add to the wells. Include a vehicle control (DMSO) at the same concentration as in the highest B02 dose.

-